molecular formula C23H27N3O2 B2609359 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one CAS No. 890640-13-8

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one

Cat. No.: B2609359
CAS No.: 890640-13-8
M. Wt: 377.488
InChI Key: YIDLUPQYEQHHSI-UHFFFAOYSA-N
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Description

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzodiazole ring: Starting from an appropriate aromatic amine and a carboxylic acid derivative, the benzodiazole ring can be formed through cyclization reactions.

    Introduction of the butyl group: The butyl group can be introduced via alkylation reactions using butyl halides.

    Formation of the pyrrolidinone ring: The pyrrolidinone ring can be synthesized through cyclization of an appropriate amine and a carbonyl compound.

    Attachment of the ethoxyphenyl group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and acids/bases are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole derivatives: Compounds with similar benzodiazole structures.

    Pyrrolidinone derivatives: Compounds with similar pyrrolidinone rings.

    Ethoxyphenyl derivatives: Compounds with similar ethoxyphenyl groups.

Uniqueness

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one is unique due to the specific combination of its structural features, which may confer distinct biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

4-(1-butylbenzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-3-5-14-25-21-9-7-6-8-20(21)24-23(25)17-15-22(27)26(16-17)18-10-12-19(13-11-18)28-4-2/h6-13,17H,3-5,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDLUPQYEQHHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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